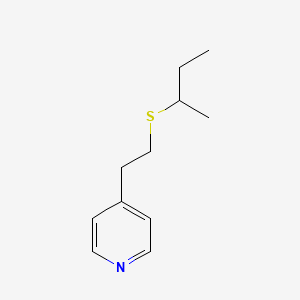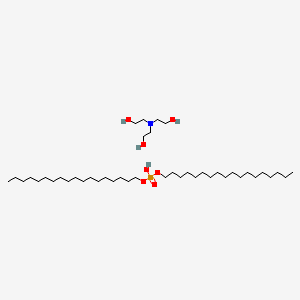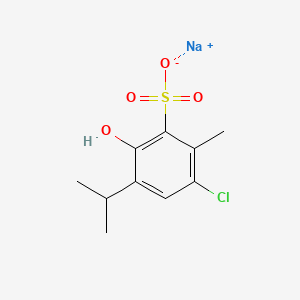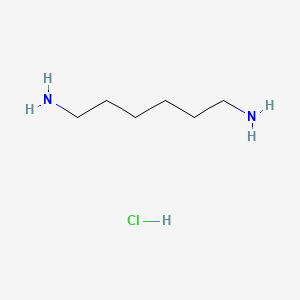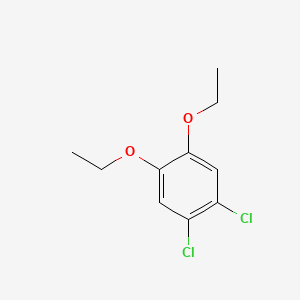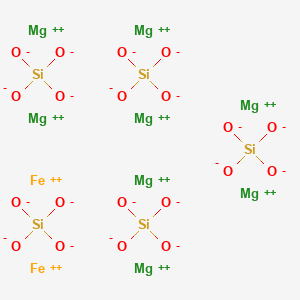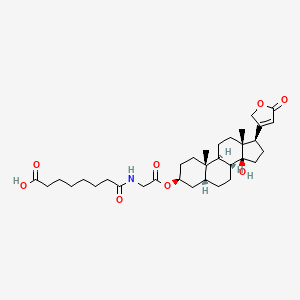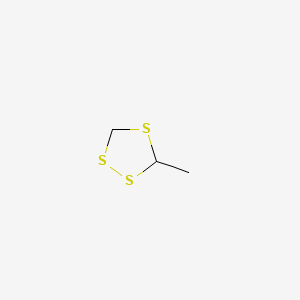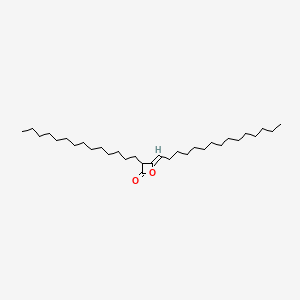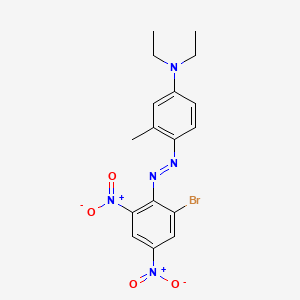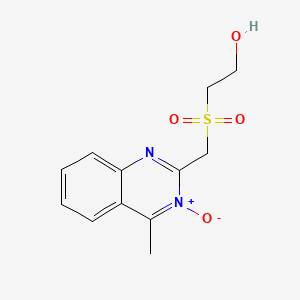
2-(((4-Methyl-3-oxido-2,3-dihydro-2-quinazolinyl)methyl)sulfonyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((4-Methyl-3-oxido-2,3-dihydro-2-quinazolinyl)methyl)sulfonyl)ethanol is a complex organic compound with a unique structure that includes a quinazoline ring, a sulfonyl group, and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4-Methyl-3-oxido-2,3-dihydro-2-quinazolinyl)methyl)sulfonyl)ethanol typically involves multiple steps. One common method starts with the preparation of the quinazoline ring, followed by the introduction of the sulfonyl group and the ethanol moiety. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(((4-Methyl-3-oxido-2,3-dihydro-2-quinazolinyl)methyl)sulfonyl)ethanol can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
2-(((4-Methyl-3-oxido-2,3-dihydro-2-quinazolinyl)methyl)sulfonyl)ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(((4-Methyl-3-oxido-2,3-dihydro-2-quinazolinyl)methyl)sulfonyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The quinazoline ring can also interact with various biological pathways, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(((4-Methyl-3-oxido-2,3-dihydro-2-quinazolinyl)methyl)thio)ethanol
- 2-(((4-Methyl-3-oxido-2,3-dihydro-2-quinazolinyl)methyl)amino)ethanol
Uniqueness
Compared to similar compounds, 2-(((4-Methyl-3-oxido-2,3-dihydro-2-quinazolinyl)methyl)sulfonyl)ethanol is unique due to the presence of the sulfonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry.
Properties
CAS No. |
6965-86-2 |
|---|---|
Molecular Formula |
C12H14N2O4S |
Molecular Weight |
282.32 g/mol |
IUPAC Name |
2-[(4-methyl-3-oxidoquinazolin-3-ium-2-yl)methylsulfonyl]ethanol |
InChI |
InChI=1S/C12H14N2O4S/c1-9-10-4-2-3-5-11(10)13-12(14(9)16)8-19(17,18)7-6-15/h2-5,15H,6-8H2,1H3 |
InChI Key |
WUXYFJWDGCRDEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[N+](C(=NC2=CC=CC=C12)CS(=O)(=O)CCO)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dodecyl 4-chloro-3,5-bis[(4,4-dimethyl-1,3-dioxopentyl)amino]benzoate](/img/structure/B12687970.png)
